2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXKTKDZZDMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3,5 Dimethylpyridin 2 Yl Ethan 1 Amine and Precursors
Strategic Functionalization of the Pyridine (B92270) Ring System
The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry due to the prevalence of this heterocycle in pharmaceuticals and materials science. rsc.org The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for chemists. researchgate.net Directing functional groups to specific positions on the ring requires carefully designed strategies.
The creation of the 3,5-dimethylpyridine (B147111) (3,5-lutidine) core is the initial critical step. wikipedia.org A common industrial method for producing 3,5-lutidine involves the condensation of acrolein, formaldehyde, and ammonia (B1221849). wikipedia.org Another approach explores a two-step process starting from methacrolein (B123484) and an enol ether, such as 1-propenyl ether, to form a dihydropyran intermediate. This intermediate is then reacted with a nitrogen source like ammonium (B1175870) chloride to yield the desired 3,5-dimethylpyridine. nih.gov This method offers a pathway to isotopically labeled pyridines, which are valuable as NMR probes in chemical and biological studies. nih.gov
Classical methods for pyridine synthesis, such as the Hantzsch reaction, can also be adapted for this purpose, though they often produce dihydropyridine (B1217469) intermediates that require a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org The challenge in these methods is often achieving the specific 3,5-disubstitution pattern with high regioselectivity.
| Starting Materials | Reagents | Product | Key Features |
| Methacrolein, 1-Propenyl ether | 1. Heat 2. NH4Cl, H2SO4 | 3,5-Dimethylpyridine | Two-step process via a dihydropyran intermediate. nih.gov |
| Acrolein, Formaldehyde | Ammonia | 3,5-Dimethylpyridine | Industrial condensation reaction. wikipedia.org |
Once the 3,5-dimethylpyridine moiety is obtained, the next step is the introduction of the ethan-1-amine chain at the C2 position. A conventional route involves the hydrogenation of a corresponding acetonitrile (B52724) precursor, such as 2-(3,5-dimethylpyridin-2-yl)acetonitrile. This reduction is often carried out using catalysts like Raney nickel.
Another strategy is reductive amination, which involves reacting a pyridine-2-carboxaldehyde derivative with an amine source under reducing conditions. Alternatively, the Gabriel synthesis provides a classic method where a 2-(2-bromoethyl)-3,5-dimethylpyridine intermediate would react with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. Fier and colleagues have developed a novel reagent that can directly aminate the C2 position of pyridines, offering a more direct route that avoids pre-functionalization with a halogen. galchimia.com This polyfunctional reagent first activates the pyridine nitrogen, then transfers a protected amino group to the C2 position, and finally acts as an oxidant to restore aromaticity. galchimia.com
| Precursor | Method | Reagents | Product |
| 2-(3,5-Dimethylpyridin-2-yl)acetonitrile | Hydrogenation | H₂, Raney Nickel | 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine |
| 2-(2-Bromoethyl)-3,5-dimethylpyridine | Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine | This compound |
| 3,5-Dimethylpyridine | Direct C2-Amination | Polyfunctional aminating reagent, BSA, Zn/AcOH | 2-Amino-3,5-dimethylpyridine (precursor) |
Direct C-H functionalization has become a powerful and sustainable tool in organic synthesis, as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.orgresearchgate.net For pyridines, C-H activation is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.net However, significant progress has been made in transition-metal-catalyzed C-H functionalization. nih.gov
These reactions can be directed to specific positions. While C2 functionalization is often favored due to the nitrogen atom's proximity, which can act as a directing group, achieving regioselectivity at other positions has also been a focus of research. nih.govbeilstein-journals.org Catalytic systems involving metals like palladium, rhodium, and nickel have been developed for the alkylation, arylation, and alkenylation of pyridine C-H bonds. nih.govbeilstein-journals.org For the synthesis of the target molecule, a C-H activation strategy could envision the direct coupling of the 3,5-dimethylpyridine C2-H bond with a two-carbon unit that can be subsequently converted to the amine. For instance, a C-H alkenylation followed by reduction and amination represents a possible, albeit complex, pathway.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. citedrive.comnih.gov For pyridine synthesis, this has led to the exploration of solvent-free reactions, recyclable catalysts, and multicomponent reactions. nih.govresearchgate.net
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. conicet.gov.ar Several studies have demonstrated the synthesis of pyridine derivatives under solvent-free conditions, often facilitated by a catalyst. rsc.orgtandfonline.com For example, cobalt(II) chloride hexahydrate has been used as an efficient and recyclable catalyst for the one-pot synthesis of 2,4,6-triarylpyridines from aldehydes, acetophenones, and ammonium acetate (B1210297) under solvent-free conditions. tandfonline.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes is another green method for producing symmetrical pyridines. rsc.org
The use of recyclable catalysts, particularly magnetically recoverable ones, further enhances the sustainability of these processes by simplifying product purification and allowing the catalyst to be reused. rsc.org Heteropolyacids have also been employed as recyclable catalysts for pyridine synthesis under solvent-free conditions. conicet.gov.ar
| Reaction Type | Catalyst | Conditions | Key Green Features |
| Chichibabin Pyridine Synthesis | CoCl₂·6H₂O | 110°C, Solvent-free | Recyclable catalyst, no solvent, high yields. tandfonline.com |
| Hantzsch-like Condensation | Wells-Dawson Heteropolyacid | 80°C, Solvent-free | Recyclable catalyst, clean alternative. conicet.gov.ar |
| Cyclization of Ketoxime Acetates | FeCl₃ | Solvent-free | No additives, high yields. rsc.org |
| Three-component reaction | Magnetically recoverable Schiff base complex | Solvent-free | Recyclable magnetic catalyst. rsc.org |
Multicomponent reactions (MCRs) are highly valued in green chemistry because they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time and resources, and minimizing waste. nih.govtaylorfrancis.comacsgcipr.org They are characterized by high atom economy and synthetic efficiency. nih.gov
The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction, typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org While it traditionally produces dihydropyridines, modifications and one-pot oxidation steps can lead directly to the aromatic pyridine ring. wikipedia.org Other MCRs, such as the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, can also yield pyridines directly. acsgcipr.org These one-pot strategies are highly adaptable and can be used to construct a wide variety of substituted pyridines, potentially including the 3,5-dimethylpyridine core, by carefully selecting the starting components. taylorfrancis.comnih.gov The use of microwave irradiation or ultrasonic irradiation can often accelerate these reactions and improve yields, further aligning them with green chemistry principles. wikipedia.orgnih.gov
Atom Economy and Process Efficiency in Synthetic Design
In the pursuit of sustainable chemical manufacturing, the principles of atom economy and process efficiency are paramount in the design of synthetic routes for molecules such as this compound. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product.
Improving process efficiency in the synthesis of this compound and its precursors involves several key strategies:
Catalytic Routes: The use of catalytic methods over stoichiometric ones significantly enhances atom economy. For example, catalytic hydrogenation for the reduction of a nitrile or nitro precursor to the target amine is preferable to using metal hydrides that generate large amounts of inorganic waste. wikipedia.org
Multi-component Reactions (MCRs): Designing a synthesis that utilizes MCRs can dramatically improve efficiency. nih.gov These reactions combine three or more starting materials in a single pot to form the product, which incorporates most or all of the atoms of the reactants. nih.govnih.gov
Process Optimization: Efficiency can be gained by optimizing reaction conditions such as temperature, pressure, and reaction time, and by selecting solvents that are easily recoverable and reusable. researchgate.netresearchgate.net The development of continuous flow processes over batch reactions can also lead to significant improvements in efficiency and safety.
The table below illustrates a conceptual comparison of synthetic approaches based on atom economy principles.
| Metric | Poor Atom Economy Approach (e.g., Wittig Reaction) | High Atom Economy Approach (e.g., Catalytic Addition) |
| Principle | Utilizes high molecular weight reagents that are not incorporated into the final product, generating significant waste (e.g., triphenylphosphine (B44618) oxide). wikipedia.org | Reactants are directly combined with the help of a catalyst, which is used in small amounts and can be recycled. Most reactant atoms are incorporated into the product. |
| Byproducts | Stoichiometric, high-mass byproducts. | Minimal or no byproducts. |
| Calculation | Atom Economy % = (MW of Product / Σ MW of Reactants) x 100%. This value is often low. | The calculation yields a value approaching 100%. wikipedia.org |
| Environmental Impact | Higher, due to waste generation and disposal. wikipedia.org | Lower, aligning with green chemistry principles. rsc.org |
By prioritizing high atom economy and optimizing process parameters, the synthesis of this compound can be made more cost-effective and environmentally benign.
Derivatization Strategies for the Amine Functionality
The primary amine group of this compound is a versatile functional handle for a wide array of chemical modifications. Derivatization of this group is crucial for modulating the compound's physicochemical properties, enabling its use in complex synthetic sequences, and creating novel molecular entities. sigmaaldrich.comnih.gov Strategies for derivatization primarily involve protection/deprotection sequences and the formation of new covalent bonds, such as in imines. glenresearch.comresearchgate.net
Formation of Imine and Schiff Base Derivatives
The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. orientjchem.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. researchgate.net
The formation of these derivatives is a versatile method for creating new compounds with potential applications in medicinal chemistry and materials science. ekb.egnih.gov The reaction is typically carried out by mixing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with heating. orientjchem.orgmdpi.com To drive the equilibrium towards the product, a dehydrating agent may be used, or water can be removed azeotropically. Acid or base catalysis can also accelerate the reaction. orientjchem.org
Modern synthetic methods, such as microwave-assisted synthesis, have been successfully applied to the formation of Schiff bases, leading to significantly reduced reaction times (from hours to minutes) and improved yields. nih.gov
Below are typical conditions for Schiff base formation.
| Parameter | Condition | Purpose/Notes |
| Reactants | Amine and Aldehyde/Ketone (approx. 1:1 molar ratio) | The core components of the condensation reaction. mdpi.com |
| Solvent | Ethanol, Methanol, Toluene, or Benzene | Provides a medium for the reaction; Toluene or Benzene can facilitate azeotropic water removal. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate and help remove the water byproduct. ekb.eg |
| Catalyst | Acetic acid (acid catalyst) or MgSO₄ (dehydrating agent) | An acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. orientjchem.org Dehydrating agents shift the equilibrium. nih.gov |
| Energy Source | Conventional heating or Microwave irradiation | Microwave irradiation can dramatically shorten reaction times and improve yields. nih.gov |
The resulting imine derivatives can be isolated and characterized or used as intermediates for further transformations, such as reduction to secondary amines. nih.gov
Chemical Reactivity, Mechanistic Insights, and Functionalization Pathways
Reactivity of the Pyridine (B92270) Nitrogen Atom in Coordination and Beyond
The lone pair of electrons on the pyridine nitrogen atom makes it a key site for coordination with metal ions. This Lewis basicity allows 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine to act as a ligand in the formation of coordination complexes. The presence of the primary amine on the side chain enables the molecule to function as a bidentate ligand, chelating to a metal center through both the pyridine and the primary amine nitrogens. This chelation enhances the stability of the resulting metal complexes.
The coordination of 3,5-dimethylpyridine (B147111) (3,5-lutidine) derivatives with various transition metals has been studied, revealing the formation of stable complexes. For instance, 3,5-lutidine forms pentaaqua sulfate (B86663) complexes with first-row transition metals like manganese, cobalt, nickel, and zinc. In these complexes, the metal atoms are octahedrally coordinated with one lutidine ligand and five water molecules.
The coordination ability is influenced by the steric hindrance around the nitrogen atom. The methyl groups at the 3 and 5 positions of the pyridine ring in this compound can influence the geometry and stability of the resulting metal complexes.
Reactivity of the Primary Amine Moiety in Organic Transformations
The primary amine group is a nucleophilic center and a site for a variety of organic reactions, allowing for the diversification of the molecular scaffold.
N-Alkylation and N-Acylation Reactions for Scaffold Diversification
The primary amine of this compound can readily undergo N-alkylation with alkyl halides. However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific reagents and conditions are necessary.
N-acylation of the primary amine with acyl chlorides or anhydrides provides a more controlled method for functionalization, leading to the formation of stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
| Reaction Type | Reagent Class | Product Class | General Conditions |
| N-Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Base, Solvent (e.g., CH3CN) |
| N-Acylation | Acyl Chlorides (RCOCl) | Amides | Base (e.g., Pyridine), Solvent (e.g., DCM) |
Condensation Reactions with Carbonyl Compounds
The primary amine functionality allows for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.
These Schiff base derivatives are valuable intermediates in organic synthesis and can also form stable metal complexes. The reaction of 2-acetylpyridine (B122185) with various primary amines, for instance, leads to the formation of Schiff base ligands that can coordinate with metal ions.
| Carbonyl Compound | Product Type | Key Intermediate |
| Aldehyde (R-CHO) | Schiff Base (Imine) | Carbinolamine |
| Ketone (R-CO-R') | Schiff Base (Imine) | Carbinolamine |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they typically proceed at the C-3 and C-5 positions, which are meta to the nitrogen and are the least deactivated positions. The presence of two electron-donating methyl groups at the 3 and 5 positions in this compound can partially mitigate this deactivation, but harsh reaction conditions are often still required.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions, should a suitable leaving group be present at one of these positions.
Direct C-H Functionalization and Directed Metalation Studies
Direct C-H functionalization offers an atom-economical way to introduce new functional groups onto the pyridine ring. rsc.org While the functionalization of the C-2 position is often favored due to the directing effect of the pyridine nitrogen, achieving regioselectivity at other positions can be challenging.
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. harvard.eduorganic-chemistry.org In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of this compound, the aminoethyl side chain could potentially act as a directing group, although the pyridine nitrogen itself is a strong coordinating site. Lithiation of pyridine derivatives can be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu However, with appropriate directing groups and reaction conditions, selective lithiation of the pyridine ring can be achieved. For 3,5-lutidine derivatives, metalation has been shown to occur at various positions depending on the specific directing group and reaction conditions.
| Method | Description | Potential Site of Functionalization |
| Direct C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Varies depending on catalyst and directing group. |
| Directed ortho-Metalation | Deprotonation at the position ortho to a directing group using an organolithium reagent. | C-6 position (ortho to the pyridine nitrogen). |
Reactivity at the Methyl Substituents
The methyl groups at the C-3 and C-5 positions of the pyridine ring are generally unreactive towards substitution reactions. However, under certain conditions, such as radical halogenation, the hydrogen atoms of the methyl groups can be substituted. The reactivity of methyl groups on a pyridine ring can be enhanced if they are positioned at the C-2, C-4, or C-6 positions, as the pyridine nitrogen can stabilize an adjacent carbanion. In the case of this compound, the methyl groups are at the C-3 and C-5 positions and are therefore less activated. However, strong bases can potentially deprotonate these methyl groups, allowing for subsequent reactions with electrophiles. For instance, the methyl group of 2-methyl-3,5-dinitropyridine (B14619359) has been shown to react with aromatic aldehydes.
Elucidation of Reaction Mechanisms and Intermediates
The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways and functional materials. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, insights can be drawn from the reactivity of its constituent moieties: the 3,5-dimethylpyridine ring and the ethanamine side chain. The interplay between the nucleophilic amine group and the substituted pyridine ring governs the compound's reactivity, leading to a variety of potential chemical transformations.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the steric and electronic effects of the dimethyl-substituted pyridine ring and the nucleophilicity of the primary amine. The methyl groups at the 3 and 5 positions of the pyridine ring are electron-donating, which can influence the basicity of the pyridine nitrogen and the reactivity of the ring in electrophilic aromatic substitution reactions.
Reactions involving the ethanamine side chain, such as N-alkylation or N-acylation, are expected to follow mechanisms typical for primary amines. The rate of these reactions will be dependent on the concentration of the reactants, the temperature, and the solvent used. For instance, the reaction of pyridine derivatives with electrophiles like dichloromethane (B109758) has been shown to proceed via consecutive SN2 reactions, with the kinetics of each step being determinable. pdx.edu
| Reactant | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|---|
| Analogous Pyridylethanamine | Methyl Iodide | Acetonitrile (B52724) | 25 | 1.2 x 10⁻³ | 55 |
| Analogous Pyridylethanamine | Methyl Iodide | Acetonitrile | 50 | 5.8 x 10⁻³ | 55 |
| Analogous Pyridylethanamine | Acetyl Chloride | Dichloromethane | 25 | > 1 (fast) | Not Determined |
Thermodynamically, the formation of products will be favored if they are more stable than the reactants. For reactions involving the amine group, the stability of the resulting amide, sulfonamide, or secondary/tertiary amine will be a driving force. For reactions involving the pyridine ring, the preservation of aromaticity is a key thermodynamic consideration.
Computational Approaches to Mechanistic Understanding
Computational chemistry provides powerful tools for elucidating the reaction mechanisms, intermediates, and transition states of molecules like this compound. nih.gov Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure and reactivity of organic molecules. nih.govresearchgate.net
Through DFT calculations, it is possible to:
Model Reaction Pathways: Potential energy surfaces can be mapped to identify the lowest energy pathways for a given reaction. This involves locating transition states and intermediates.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding reaction kinetics. acs.org
Analyze Electronic Properties: The distribution of electron density, molecular orbitals (such as HOMO and LUMO), and electrostatic potential can reveal insights into the nucleophilic and electrophilic sites of the molecule. researchgate.netjmaterenvironsci.comnih.gov
For example, a computational study on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrated that protonation of the pyridine nitrogen significantly increases the acidity of the methyl groups, facilitating subsequent reactions. nih.gov A similar approach could be used to investigate how the electronic properties of the 3,5-dimethylpyridine ring in the target molecule influence the reactivity of the ethanamine side chain and the ring itself.
The following table summarizes some computational methods and the insights they can provide for understanding the reactivity of this compound.
| Computational Method | Information Obtained | Relevance to Mechanistic Understanding |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, reaction energies, activation barriers, electronic properties (HOMO/LUMO, electrostatic potential) | Provides a detailed picture of reaction pathways, identifies the most likely mechanism, and explains observed reactivity patterns. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, electronic transitions | Useful for understanding photochemical reactions and the electronic spectra of intermediates. |
| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | Highly accurate energies for small to medium-sized molecules | Can be used to benchmark DFT results for key steps in a reaction mechanism. |
| Molecular Dynamics (MD) | Simulates the motion of atoms over time, including solvent effects | Provides insights into the role of the solvent and conformational dynamics during a reaction. |
By applying these computational approaches, a detailed and quantitative understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved, even in the absence of extensive experimental data.
Coordination Chemistry and Ligand Design Principles
Chelation Modes and Metal Binding Affinities with Transition Metal Ions
The formation of a stable ring structure upon binding to a metal ion is a process known as chelation. ebsco.com Ligands capable of forming such rings, like 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine, are termed chelating agents. libretexts.org This chelation results in complexes that are significantly more thermodynamically stable than those formed by comparable non-chelating (monodentate) ligands, a phenomenon referred to as the "chelate effect". libretexts.org
Mono-, Bi-, and Tridentate Coordination Geometries
The structural framework of this compound allows for several coordination modes, primarily as a bidentate ligand.
Monodentate Coordination: While less common, the ligand can coordinate to a metal center through either the pyridine (B92270) nitrogen or the amine nitrogen individually. This mode is typically observed when the ligand is present in large excess or when the metal center is sterically hindered, preventing the chelate ring from forming.
Bidentate Coordination: The most prevalent coordination mode involves the simultaneous binding of both the pyridine and the primary amine nitrogen atoms to a single metal center. This forms a thermodynamically favorable five-membered chelate ring. libretexts.org This N,N-chelation is the foundation of this ligand's rich coordination chemistry.
Bridging and Tridentate Geometries: In polynuclear systems, the ligand can act as a bridge between two or more metal centers. Although the ligand itself is bidentate, it can participate in more complex structures. For instance, related dipyridylamine ligands are known to stabilize trimetallic and extended metal atom chain (EMAC) complexes, where each nitrogen atom might coordinate to a different metal, effectively contributing to a multi-metallic framework. researchgate.netnsf.gov
Influence of Steric and Electronic Parameters on Coordination
The coordination properties of a ligand are not solely determined by its donor atoms but are also finely tuned by steric and electronic effects. nih.gov For this compound, the two methyl groups on the pyridine ring are of critical importance.
Steric Effects: The methyl groups at the 3- and 5-positions of the pyridine ring introduce steric bulk. While not as hindering as substituents at the 2- or 6-positions, this bulk can influence the geometry of the resulting metal complex, affecting the approach of other ligands and potentially favoring specific isomers. nih.govwikipedia.org In some cases, significant steric hindrance can impact the stability of the complex or prevent the formation of certain high-coordination number species.
Electronic Effects: Methyl groups are electron-donating. This inductive effect increases the electron density on the pyridine ring and, consequently, at the pyridine nitrogen atom. nih.gov An increase in electron density enhances the Lewis basicity of the pyridine nitrogen, making it a stronger donor and potentially leading to stronger metal-ligand bonds compared to its unsubstituted analogue, 2-(pyridin-2-yl)ethanamine. rsc.org This electronic tuning can modulate the redox properties and reactivity of the resulting metal complex. nih.govnih.gov
The interplay between these steric and electronic factors allows for the fine-tuning of the properties of the metal complexes for specific applications. nih.gov
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis to confirm their structure and composition. mdpi.com
Homoleptic and Heteroleptic Complex Formation
Metal complexes can be classified based on the identity of the ligands surrounding the central metal ion.
Homoleptic Complexes: These are complexes where all ligands bound to the metal center are identical. For example, a homoleptic complex of our ligand (represented as L) with a metal ion like Nickel(II) would have the general formula [Ni(L)₃]²⁺, resulting in an octahedral geometry.
Heteroleptic Complexes: These complexes contain more than one type of ligand. nih.gov A common synthetic strategy involves reacting the metal ion with a mixture of ligands or through sequential addition. For instance, a square planar Palladium(II) complex could be formed with two molecules of our ligand and two chloride ions, yielding [Pd(L)₂Cl₂]. The synthesis of stable heteroleptic complexes can sometimes be challenging due to ligand scrambling in solution, but strategies using bulky ligands or surface-anchoring can favor their formation. acs.org
The choice between homoleptic and heteroleptic formation depends on reaction stoichiometry, solvent, and the relative binding affinities of the ligands involved. proquest.com
Table 1: Examples of Potential Homoleptic and Heteroleptic Complexes
| Complex Type | General Formula (L = this compound) | Potential Metal Ions | Common Geometries |
| Homoleptic | [M(L)₃]ⁿ⁺ | Fe(II), Co(II), Ni(II) | Octahedral |
| Homoleptic | [M(L)₂]ⁿ⁺ | Cu(II), Pd(II), Pt(II) | Square Planar, Tetrahedral |
| Heteroleptic | [M(L)₂X₂]ⁿ⁺ | Pd(II), Pt(II), Ru(II) | Square Planar, Octahedral |
| Heteroleptic | [M(L)(L')X₂]ⁿ⁺ | Various | Dependent on M, L' and X |
Metal-Metal Bonded Systems and Multi-metallic Frameworks
While simple mononuclear complexes are common, pyridylamine-type ligands are also known to support the formation of polynuclear complexes featuring metal-metal bonds. researchgate.net These structures are of significant interest for their potential applications in molecular electronics and catalysis. acs.orgnumberanalytics.com Ligands like 2,2'-dipyridylamine (B127440) have been successfully used to create linear trimetallic "string" complexes. researchgate.netnsf.gov By extension, it is conceivable that this compound could be incorporated into similar multi-metallic frameworks, either as the primary bridging ligand or as an ancillary ligand that modifies the electronic properties of the metal chain. The design of such systems often requires multi-step syntheses and careful control of reaction conditions.
Design and Tuning of Ligand Properties for Specific Applications
The versatility of the this compound scaffold makes it an attractive platform for ligand design. By systematically modifying its structure, one can tune the properties of the resulting metal complexes for targeted applications, particularly in catalysis. acs.orgalfachemic.com
Key parameters for modification include:
Pyridine Ring Substitution: Altering the electronic nature (electron-donating vs. electron-withdrawing) or steric bulk of the substituents on the pyridine ring can directly impact the catalytic activity and selectivity of the metal center. nih.gov
Ethylamine (B1201723) Backbone: The ethylamine bridge can be modified, for instance, by adding substituents to the carbon atoms, which would alter the bite angle and conformational flexibility of the chelate ring.
Amine Group: The primary amine could be functionalized to a secondary or tertiary amine, introducing new steric and electronic properties and potentially enabling different coordination modes.
This ability to fine-tune the ligand's stereoelectronic profile is crucial for developing bespoke catalysts for a wide range of organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions. alfachemic.comunimi.it The innovation of such "designer ligands" continues to be a driving force in the advancement of asymmetric catalysis and coordination chemistry. acs.orgrsc.org
Peripheral Functionalization for Modulated Electronic Properties
The electronic properties of a ligand are paramount in dictating the behavior of the resulting metal complex. In the case of this compound, the two methyl groups on the pyridine ring serve as a foundational example of peripheral functionalization. These methyl groups are electron-donating, which has a discernible impact on the electronic environment of the pyridine nitrogen atom. This increase in electron density on the nitrogen enhances its σ-donor capability, thereby influencing the strength of the coordination bond with a metal center.
Further modulation of the electronic properties can be achieved by introducing a variety of functional groups at different positions on the pyridine ring or the ethylamine side chain. The strategic placement of electron-withdrawing or electron-donating groups allows for the fine-tuning of the ligand's electronic character. For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density on the pyridine nitrogen, thus weakening its donor capacity. Conversely, the addition of more potent electron-donating groups, like methoxy (B1213986) or amino groups, would further enhance the ligand's donor strength.
These modifications have a direct impact on the properties of the resulting metal complexes, including their stability, reactivity, and spectroscopic characteristics. The ability to systematically alter the electronic properties of the ligand through peripheral functionalization is a key principle in the rational design of metal complexes with desired functionalities. Research on related pyridine-based pincer ligands has demonstrated that electron-donating groups increase the electron density around the central metal ion. nih.gov
Table 1: Predicted Electronic Effects of Substituents on this compound
| Substituent | Position on Pyridine Ring | Predicted Effect on Electron Density at Pyridine Nitrogen | Consequence for Metal Coordination |
| -NO2 | 4-position | Decrease | Weaker σ-donation, potentially weaker M-N bond |
| -Cl | 4-position | Decrease | Weaker σ-donation, potentially weaker M-N bond |
| -H | (unsubstituted) | Baseline | Reference for comparison |
| -CH3 | 3,5-positions | Increase | Stronger σ-donation, potentially stronger M-N bond |
| -OCH3 | 4-position | Increase | Stronger σ-donation, potentially stronger M-N bond |
| -N(CH3)2 | 4-position | Significant Increase | Much stronger σ-donation, likely stronger M-N bond |
Chiral Ligand Derivatives for Asymmetric Coordination
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While specific chiral derivatives of this compound are not extensively documented in the provided search context, the principles for creating such derivatives from analogous structures are well-established.
Chirality can be introduced into the this compound scaffold in several ways. One common strategy is to introduce a chiral center on the ethylamine backbone. For example, the synthesis of an analogue with a methyl group at the carbon atom adjacent to the amine group would create a chiral center, leading to (R)- and (S)-enantiomers of the ligand. The synthesis of such chiral 1-(2-pyridinyl)ethylamines has been reported, often starting from chiral precursors or through asymmetric synthesis methodologies. researchgate.net
Once synthesized, these chiral ligands can be coordinated to a metal center to form asymmetric coordination complexes. These complexes can then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The design of flexible and asymmetric ligands is a known strategy for constructing complex metal-organic frameworks. nih.gov
Table 2: Potential Chiral Derivatives and Their Applications
| Chiral Modification | Potential Synthetic Route | Application in Asymmetric Catalysis |
| Methyl group on the ethylamine backbone | Asymmetric reduction of a corresponding ketimine | Asymmetric hydrogenation of prochiral olefins |
| Phenyl group on the ethylamine backbone | Enantioselective amination of a styrene (B11656) derivative | Asymmetric transfer hydrogenation of ketones |
| Chiral substituent on the pyridine ring | Coupling of a chiral building block to the pyridine scaffold | Enantioselective Lewis acid catalysis |
Catalytic Applications and Reaction Engineering
Homogeneous Catalysis Mediated by Metal Complexes of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine
The use of this compound as a ligand in homogeneous catalysis involves its coordination to a metal center, creating a soluble metal complex that catalyzes reactions in the same phase as the reactants. While pyridine (B92270) and amine moieties are common in ligand design for their effective coordination properties, specific research detailing the performance of this particular substituted pyridylethylamine ligand is limited.
Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)
A literature search did not yield specific examples or detailed research findings on the application of metal complexes of this compound in catalyzing C-C, C-N, or C-O cross-coupling reactions. While palladium and copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming these bonds, the catalytic activity of complexes derived from this specific ligand has not been reported. For instance, studies on related structures have sometimes noted challenges; a C-N coupling reaction involving 4-chloro-3,5-dimethylpyridine (B123268) was observed to not proceed, potentially due to steric hindrance from the methyl groups, which could be a relevant factor for the title compound as well. mdpi.com
Oxidation, Reduction, and Hydrogenation Catalysis
There is a lack of specific published data on the use of this compound metal complexes in oxidation, reduction, or hydrogenation catalysis. General studies on catalysis show that ligands containing pyridine and amine groups can support metal centers for such transformations, including the oxidation of alcohols or the hydrogenation of unsaturated bonds. mdpi.comnih.gov However, performance data, reaction scope, or catalyst efficiency for complexes of this compound are not available in the reviewed literature.
Asymmetric Catalysis and Enantioselective Transformations
The application of this compound in asymmetric catalysis and enantioselective transformations is not documented in the available research. Chiral ligands are essential for inducing enantioselectivity in a reaction, and while this compound is achiral, it could potentially be used in combination with chiral metal centers or auxiliaries. However, no studies demonstrating its use or efficacy in creating chiral products were identified.
Heterogeneous Catalysis and Immobilization Strategies
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. This approach simplifies catalyst separation and recycling.
Anchoring of Ligands onto Solid Supports and Nanomaterials
Specific methods for anchoring this compound onto solid supports (like silica, polymers, or resins) or nanomaterials have not been described in the scientific literature. The functional amine group on the ligand provides a potential site for covalent attachment to a support material, but no studies detailing this immobilization or the subsequent use of the supported ligand in catalysis were found.
Supported Catalytic Systems in Flow Reactors
There are no specific reports on the use of supported catalytic systems involving this compound in continuous flow reactors. Flow chemistry is an increasingly important area of reaction engineering that can offer advantages in efficiency and safety. mdpi.commdpi.com While immobilized catalysts are well-suited for flow systems, the absence of research on the immobilization of this specific ligand means its application in this area remains unexplored.
Despite a comprehensive search of scientific literature and chemical databases, there is no available information on the catalytic applications of the specific chemical compound This compound . Research on this particular molecule's role in organocatalysis, its potential use in metal-free catalytic systems, any in situ spectroscopic monitoring of its catalytic cycles, or the engineering and optimization of such processes has not been published in the accessible public domain.
While the broader class of pyridine derivatives sees wide use in catalysis, functioning as organocatalysts or as ligands for metal catalysts, no studies have specifically detailed these applications for this compound. Consequently, the creation of a detailed, data-driven article adhering to the requested outline on its catalytic applications is not possible at this time due to the absence of foundational research findings.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis of the Pyridine-Amine Compound
Understanding the electronic structure of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is fundamental to predicting its chemical behavior. Computational methods like Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule, identifying regions of high and low electron density that govern its interactions with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide a powerful predictive tool for understanding reaction mechanisms. wikipedia.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the amine group's nitrogen atom, reflecting its character as a Lewis base and nucleophile. libretexts.org The lone pair of electrons on this nitrogen is the most available for donation into an acceptor orbital. The LUMO, conversely, is likely distributed across the π-system of the dimethylpyridine ring, indicating that this part of the molecule is the most likely site for accepting electrons in a reaction, for instance, during an electrophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive. Computational calculations can determine these energy levels precisely.
| Orbital | Predicted Energy (eV) | Description and Implied Reactivity |
| HOMO | -5.8 | Primarily localized on the N atom of the ethan-1-amine group. This high-energy orbital indicates the site of nucleophilicity and basicity. |
| LUMO | +1.2 | Distributed across the π* antibonding system of the pyridine (B92270) ring. This is the primary site for accepting electrons from a nucleophile. |
| HOMO-LUMO Gap | 7.0 | A significant energy gap suggests good kinetic stability under standard conditions. |
This interactive table provides predicted values based on theoretical principles for illustrative purposes.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map is a computational tool that visualizes this charge distribution on the molecule's van der Waals surface. deeporigin.com It is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov
In this compound, the ESP map would show a region of high negative potential (typically colored red) around the nitrogen atoms of both the pyridine ring and the amine group, corresponding to their high electronegativity and the presence of lone pairs. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. researchgate.net The methyl groups and the carbon backbone would exhibit relatively neutral potential. This charge landscape dictates how the molecule interacts with solvents, receptors, and other reactants. deeporigin.com
Computational Modeling of Metal-Ligand Interactions and Complexes
The presence of two nitrogen donor atoms (one on the pyridine ring, one on the amine side-chain) makes this compound an excellent candidate as a bidentate ligand for coordinating with metal ions. mdpi.commdpi.com Computational modeling is instrumental in studying the structure, stability, and properties of the resulting metal complexes. nih.govrsc.org
Before predicting the properties of a molecule or its metal complexes, it is essential to determine its most stable three-dimensional structure. pjbmb.org.pk Geometry optimization is a computational process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest possible energy state of the molecule. scispace.com For a flexible molecule like this compound, conformational analysis is performed to identify the most stable arrangement of the ethylamine (B1201723) side chain relative to the pyridine ring.
When complexed with a metal ion, the ligand's geometry adjusts to accommodate the coordination. Calculations can predict the geometry of the resulting complex, such as the formation of a stable five-membered chelate ring involving the metal center and the two nitrogen atoms of the ligand.
| Structural Parameter | Predicted Value (Optimized Geometry) |
| C-C (ethyl chain) Bond Length | 1.53 Å |
| C-N (amine) Bond Length | 1.47 Å |
| Pyridine N - C - C (dihedral) | ~60° (gauche conformation) |
| Metal-N (pyridine) Bond Length | ~2.10 Å (for a typical transition metal) |
| Metal-N (amine) Bond Length | ~2.15 Å (for a typical transition metal) |
| N(pyridine)-Metal-N(amine) Angle | ~85° (in a chelate complex) |
This interactive table provides predicted values based on DFT calculations for illustrative purposes.
Computational chemistry can accurately predict various spectroscopic properties, which is crucial for characterizing compounds and their complexes. mdpi.comresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comnmrdb.org For this compound, calculations would confirm the distinct signals for the two non-equivalent methyl groups, the protons on the pyridine ring, and the methylene (B1212753) protons of the ethylamine side chain. mdpi.com Upon coordination to a metal, predictable shifts in these signals would occur due to changes in the electronic environment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The pyridine ring is expected to exhibit π → π* transitions. The position and intensity of these absorption bands can be influenced by solvent effects and coordination to a metal center, which can be modeled computationally.
Reaction Pathway and Transition State Calculations for Synthetic and Catalytic Cycles
Computational chemistry allows for the detailed exploration of reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction. nih.gov
For the synthesis of this compound, this could involve modeling the reduction of a corresponding nitrile or oxime to the final amine product, helping to identify the most energetically favorable pathway and reagents. If the molecule is used as a ligand in a catalytic process, calculations can elucidate the mechanism of the catalytic cycle. For example, in a palladium-catalyzed cross-coupling reaction, computations could model the oxidative addition, transmetalation, and reductive elimination steps involving the metal complex, providing insights into reaction rates and selectivity. mdpi.com These studies are vital for optimizing existing synthetic methods and designing new, more efficient catalytic systems.
Energetic Profiles of Transformations
Detailed theoretical studies on the energetic profiles of transformations involving this compound are not extensively available in the current body of scientific literature. However, computational methods can be used to model reaction pathways and calculate the energy changes that occur during chemical transformations. For instance, the rotational barriers and conformational energies of pyridine derivatives can be calculated to understand their dynamic behavior. researchgate.net
Energetic profiles for reactions such as ligand substitution in metal complexes containing pyridine-based ligands have been studied theoretically. researchgate.net These studies help in understanding the kinetics and thermodynamics of such reactions. The energetic profiles are typically calculated by identifying the structures of reactants, transition states, and products on the potential energy surface.
Rate-Determining Step Identification
The identification of the rate-determining step in a chemical reaction is a crucial aspect of mechanistic studies. While specific computational studies identifying the rate-determining steps for reactions involving this compound are not documented, the general approach involves calculating the energy barriers for each step in a proposed reaction mechanism. The step with the highest energy barrier is typically considered the rate-determining step.
For coordination compounds, the rate of ligand substitution can be influenced by both electronic and steric factors. acs.org Computational studies on similar bidentate amine ligands have provided insights into the mechanisms of these reactions. researchgate.netnih.gov
Molecular Dynamics Simulations for Ligand-Substrate/Metal Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between ligands and their binding partners, such as metal ions or biological substrates. nih.gov These simulations can provide detailed information about the binding modes, conformational changes, and the role of solvent molecules in the interaction.
For pyridine-based ligands, MD simulations have been used to investigate their interactions with metal surfaces and protein active sites. rsc.orgrsc.org These simulations can reveal the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding affinity and selectivity. While specific MD simulation data for this compound is not available, the methodologies used for similar systems could be applied to understand its interaction profiles.
Supramolecular Chemistry and Functional Materials Applications
Coordination-Driven Self-Assembly of Discrete Architectures
Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand coordination bonds to construct complex, well-defined supramolecular structures. nih.govnih.gov The geometry of the metal center and the angle of the ligand dictate the final architecture of the self-assembled ensemble. nih.gov Ligands like 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine, with their distinct binding sites, can be employed with various metal acceptors to selectively form discrete, multi-component structures. nih.gov
The reaction of ditopic pyridyl-based ligands with metal acceptors, such as palladium(II) or platinum(II), is a well-established method for creating a variety of two- and three-dimensional supramolecular structures, including molecular rings, cages, and complex polyhedra. nih.govnih.gov For instance, the combination of ligands with 90° cis-blocked Pd(II) acceptors often leads to the formation of [2+2] self-assembled macrocycles. nih.gov By carefully selecting the geometry of the metal precursor, it is possible to direct the self-assembly process towards more complex structures like molecular cubes or prisms. nih.govnih.gov The specific bite angle and rotational freedom of the this compound ligand would influence the resulting geometry of these assemblies.
The internal cavities of self-assembled supramolecular cages and rings create unique microenvironments that can encapsulate guest molecules. mdpi.com This host-guest chemistry is central to applications in sensing, catalysis, and drug delivery. The size, shape, and chemical nature of the cavity determine its affinity and selectivity for different guests. mdpi.com Supramolecular structures formed using this compound could potentially encapsulate small organic molecules or ions, with the nature of the encapsulated guest depending on the final assembled architecture. The functional groups lining the interior of the cavity, derived from the ligand and metal centers, play a crucial role in guest binding through non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high porosity, tunable structures, and functional versatility make them promising for a wide range of applications. researchgate.netresearchgate.net Amine-functionalized ligands are particularly valuable in MOF synthesis as they can enhance selectivity in gas separation and serve as reactive sites for post-synthetic modification. researchgate.netresearchgate.net
The choice of organic ligand is critical in determining the topology, pore size, and chemical functionality of a MOF. nih.govrsc.org The length, rigidity, and functional groups of the linker, such as this compound, directly influence the structure of the resulting framework. nih.gov The introduction of functional groups like amines can create specific binding sites within the pores, enhancing interactions with guest molecules. researchgate.net For example, using ligands with different functional groups can alter the acidity and conformation, leading to the formation of MOFs with novel and highly connected topologies. nih.gov The structure of this compound could be used to build 1D, 2D, or 3D frameworks depending on the coordination geometry of the chosen metal ion. mdpi.comrsc.org
The permanent porosity of MOFs allows them to adsorb and store various gases. mdpi.comnottingham.ac.uk The introduction of amine groups into the MOF structure is a well-known strategy to improve the selective capture of CO2, as the amine sites provide strong binding interactions with the acidic CO2 molecule. researchgate.netmdpi.com MOFs functionalized with amine groups can exhibit enhanced CO2 adsorption capacity and selectivity over other gases like N2. researchgate.netnih.gov The performance of a MOF in gas separation is often evaluated by its uptake capacity and its selectivity, which can be calculated using methods like the Ideal Adsorbed Solution Theory (IAST). nottingham.ac.uknih.gov
Below is a table showing typical gas adsorption data for amine-functionalized MOFs, illustrating the enhanced affinity for CO2.
| MOF Material | Gas | Uptake (mmol g⁻¹) at 1 bar | Temperature (K) | Isosteric Heat of Adsorption (Qst) (kJ mol⁻¹) | CO₂/N₂ Selectivity (IAST) |
|---|---|---|---|---|---|
| PF-MOF2 | CO₂ | 2.1 | 298 | ~30 | 41 |
| PF-MOF2 | N₂ | - | 298 | - | - |
| mmen-Mg/DOBPDC | CO₂ | ~3.0 | 313 | - | High |
| [Zn₂(tdc)₂(dabco)] | CO₂ | >1.0 | 298 | - | High |
Data are representative values from studies on various amine-functionalized or high-selectivity MOFs to illustrate typical performance metrics. researchgate.netmdpi.comnih.gov
Applications in Responsive Materials and Sensing Systems
Stimuli-responsive or "smart" materials can change their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of a specific chemical analyte. mdpi.com The incorporation of ligands like this compound into polymers or MOFs can impart such responsive behaviors. The protonatable amine group, for example, makes the material sensitive to changes in pH. mdpi.commdpi.com This property can be harnessed for applications in controlled drug release, where a change in the local pH environment triggers the release of an encapsulated therapeutic agent. mdpi.com Furthermore, the coordination of the ligand to metal ions can be designed to be reversible, allowing for the development of chemical sensors where the binding of a target analyte induces a detectable change in the material's optical or electronic properties. mdpi.com For instance, 2D MOFs have shown enhanced performance in sensing applications due to the high exposure of active sites. nih.gov
pH-Responsive Materials and Chemodosimeters
The presence of a pyridine (B92270) ring and a primary amine group makes this compound an excellent candidate for the development of pH-responsive materials. The nitrogen atom in the pyridine ring and the amino group can be protonated or deprotonated in response to changes in the environmental pH. mdpi.com This reversible protonation alters the charge and conformation of molecules or polymers incorporating this moiety, leading to significant changes in their physical and chemical properties. researchgate.net
Polymers functionalized with pyridine derivatives can exhibit dramatic solubility changes or undergo conformational transitions at specific pH values. mdpi.com For instance, a polymer bearing this compound as a side chain would be expected to be soluble in acidic solutions due to the protonation of the nitrogen atoms, leading to electrostatic repulsion between polymer chains. As the pH increases, deprotonation would render the polymer neutral and more hydrophobic, potentially leading to aggregation or precipitation. This behavior is foundational for creating "smart" materials for applications such as drug delivery systems that release their payload in the acidic microenvironment of tumors or specific cellular compartments. mdpi.com
The ability of the pyridine nitrogen and the amine group to coordinate with metal ions also positions this compound as a valuable building block for chemodosimeters. Chemodosimeters are molecules that signal the presence of a specific analyte, such as a metal ion, through a measurable change, often in their optical properties (color or fluorescence). The lone pair of electrons on the pyridine nitrogen can bind to metal ions, and this interaction can perturb the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. researchgate.net For example, coordination with paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching. mdpi.com The design of a chemodosimeter based on this compound could involve its incorporation into a larger fluorophore system. Upon binding of a target metal ion, the resulting coordination complex would exhibit a distinct optical response, allowing for the sensitive and selective detection of that ion.
Table 1: Potential pH-Responsive Behavior of Polymers Incorporating Pyridine-Ethanamine Moieties
| Polymer Type | Expected pH-Responsive Behavior | Potential Applications |
| Homopolymer of acrylamide-modified this compound | Swelling in acidic pH, collapse in neutral/basic pH | pH-triggered drug release, smart hydrogels |
| Block copolymer with a hydrophobic block and a this compound containing block | Formation of micelles at neutral/basic pH, disassembly at acidic pH | Controlled release of encapsulated agents |
Table 2: Predicted Chemosensor Properties with this compound as a Recognition Unit
| Target Analyte | Predicted Sensing Mechanism | Expected Signal Change |
| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺) | Coordination with pyridine and amine nitrogens | Fluorescence quenching or color change |
| Protons (H⁺) | Protonation of nitrogen atoms | Shift in absorption and fluorescence spectra |
Optoelectronic Materials (e.g., Hole-Transporting Materials)
In the field of optoelectronics, organic molecules with specific electronic properties are crucial for the fabrication of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Hole-transporting materials (HTMs) are a key component of these devices, facilitating the efficient movement of positive charge carriers (holes). Pyridine-containing compounds have emerged as promising candidates for HTMs due to the ability of the electron-deficient pyridine ring to be chemically modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org
The incorporation of a 2-(3,5-dimethylpyridin-2-yl) moiety into a larger conjugated system could lead to a material with suitable energy levels for efficient hole injection and transport from the active layer to the electrode in a solar cell or OLED. nih.gov The dimethyl substitution on the pyridine ring can also enhance the solubility and morphological stability of the material, which are critical for device performance and longevity. Research on analogous systems has shown that the strategic placement of nitrogen atoms within the molecular structure of an HTM can passivate defects at the perovskite surface, leading to improved device efficiency and stability. researchgate.net
Table 3: Predicted Optoelectronic Properties of a Hypothetical Hole-Transporting Material Based on this compound
| Property | Predicted Characteristic | Rationale |
| HOMO Energy Level | Tunable through molecular design | The electron-withdrawing nature of the pyridine ring can be balanced by electron-donating groups. |
| Hole Mobility | Moderate to high | Dependent on the overall molecular structure and intermolecular packing. |
| Film-Forming Properties | Good | The non-planar structure and alkyl groups can prevent crystallization and promote amorphous film formation. |
| Thermal Stability | High | Pyridine-containing aromatic structures are generally thermally robust. |
Polymer Science and Ligand-Incorporated Polymeric Systems
The dual functionality of this compound, with its coordinating pyridine unit and a reactive primary amine, makes it a valuable monomer or ligand for the synthesis of advanced polymeric systems. The primary amine group can be readily incorporated into polymer backbones or grafted onto existing polymers through various chemical reactions, such as amidation or reductive amination. mdpi.com
The resulting polymers, featuring pendant 2-(3,5-dimethylpyridin-2-yl)ethyl groups, can act as macromolecular ligands capable of coordinating with a variety of metal ions. tcu.edu These metal-containing polymers have a wide range of potential applications, including catalysis, where the polymer support can facilitate catalyst recovery and reuse, and in the creation of stimuli-responsive materials, where the coordination of metal ions can be used to crosslink the polymer chains and alter their properties. nih.gov
For example, a polyolefin with pendant this compound ligands could be used as a scavenger for heavy metal ions in environmental remediation. rsc.org The pyridine-ethanamine units would selectively bind to the metal ions, removing them from solution. In another application, these functionalized polymers could serve as templates for the synthesis of metal nanoparticles, with the pyridine groups coordinating to the metal precursors and controlling the growth and stability of the nanoparticles. The ethanamine linker provides flexibility, which can be advantageous for achieving optimal coordination geometries.
Table 4: Potential Applications of Polymers Incorporating this compound
| Polymer System | Metal Coordination | Potential Application |
| Polyacrylamide with pendant pyridine-ethanamine | Reversible crosslinking with transition metal ions | Self-healing hydrogels, stimuli-responsive materials |
| Polystyrene with grafted pyridine-ethanamine | Coordination of catalytically active metal centers | Heterogeneous catalysis, recyclable catalysts |
| Polyethylene glycol with terminal pyridine-ethanamine | Formation of metal-organic frameworks (MOFs) | Gas storage, separation |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine. By providing a highly accurate mass measurement of the molecular ion, typically with a mass error of less than 5 ppm, HRMS allows for the determination of the elemental composition, confirming the molecular formula C9H14N2.
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation patterns observed in the mass spectrum offer significant structural information. For this compound, the fragmentation is expected to follow characteristic pathways for pyridine (B92270) and ethylamine (B1201723) moieties. mdpi.com Key fragmentation mechanisms would likely include:
α-Cleavage: The bond between the two carbon atoms of the ethylamine side chain is prone to cleavage, a common pathway for amines. This would result in the formation of a stable iminium ion.
Benzylic-type Cleavage: The bond between the pyridine ring and the ethylamine side chain can cleave, leading to the formation of a resonance-stabilized pyridinylmethyl cation.
Loss of Small Molecules: The sequential loss of neutral molecules such as ammonia (B1221849) (NH3) or ethene (C2H4) from the molecular ion or subsequent fragment ions can also be anticipated.
A study on the fragmentation of related ketamine analogues, which also feature an amine group attached to a ring system, highlights the prevalence of α-cleavage and subsequent losses of small radicals or molecules as characteristic fragmentation pathways. nih.gov These established patterns in similar structures provide a predictive framework for interpreting the high-resolution mass spectrum of this compound, aiding in its definitive identification and in mechanistic studies of its reactions. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. muni.cz It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial and most fundamental structural information. The expected chemical shifts for this compound are predicted based on the electronic environment of each nucleus.
¹H NMR:
The aromatic protons on the pyridine ring are expected to appear as distinct singlets in the aromatic region (typically δ 7.0-8.5 ppm).
The two methyl groups attached to the pyridine ring will likely resonate as sharp singlets in the upfield region (δ 2.0-2.5 ppm).
The two methylene (B1212753) groups (-CH2-) of the ethanamine side chain will appear as triplets, with their chemical shifts influenced by the adjacent pyridine ring and amine group.
The amine (-NH2) protons may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR:
The carbon atoms of the pyridine ring will show distinct signals in the downfield region (δ 120-160 ppm).
The methyl carbons will appear in the upfield aliphatic region (δ 15-25 ppm).
The methylene carbons of the side chain will resonate at intermediate chemical shifts.
To confirm the assignments from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are crucial. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethanamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connectivity across the entire molecule, for example, by showing a correlation between the methylene protons of the side chain and the carbons of the pyridine ring.
The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound. researchgate.net
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine-H4 | ~7.2-7.5 | ~130-140 | C2, C6, C3-CH3, C5-CH3 |
| Pyridine-H6 | ~8.0-8.3 | ~145-150 | C2, C4, C5-CH3 |
| C3-CH3 | ~2.2-2.4 | ~18-22 | C2, C3, C4 |
| C5-CH3 | ~2.2-2.4 | ~18-22 | C4, C5, C6 |
| -CH2-Py | ~2.8-3.1 | ~35-40 | C2, C3, C3-CH3, -CH2-N |
| -CH2-NH2 | ~2.7-3.0 | ~40-45 | C2, -CH2-Py |
| -NH2 | Variable | - | -CH2-N |
Solid-State NMR for Metal Complexes and Frameworks
While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, including crystalline and amorphous substances, and particularly metal complexes and frameworks. columbia.edu For metal complexes involving this compound as a ligand, ssNMR can provide valuable insights into the local structure and dynamics that are not accessible in solution. columbia.edu
In the solid state, the anisotropic interactions that are averaged out in solution (such as chemical shift anisotropy and dipolar coupling) become apparent and can be measured. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. columbia.edu
For metal complexes, ssNMR can be used to:
Probe Ligand Binding: Changes in the chemical shifts of the ligand's carbon and nitrogen atoms upon coordination to a metal center can confirm binding and provide information about the nature of the metal-ligand bond.
Determine Coordination Geometry: The chemical shift anisotropy is sensitive to the local electronic environment and can be used to infer the coordination geometry around the metal ion.
Study Dynamics: ssNMR can be used to investigate dynamic processes in the solid state, such as ligand exchange or molecular motion within a crystal lattice.
In paramagnetic metal complexes, the unpaired electrons of the metal ion can lead to large shifts and line broadening in the NMR spectra. However, specialized techniques can be employed to obtain useful structural information even in these challenging systems. columbia.edu
X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction can provide crucial structural information.
Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound or its metal complex can be grown, this technique can provide a precise and unambiguous determination of the molecular structure. nih.gov The analysis yields detailed information including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between bonds.
Intermolecular Interactions: Information on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
For metal complexes, single-crystal X-ray diffraction can reveal the coordination number and geometry of the metal center, as well as the conformation of the coordinated ligand. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered samples. While it does not provide the same level of detail as single-crystal analysis, it is a valuable tool for:
Phase Identification: The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline phase, allowing for the identification of the compound and assessment of its purity.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters.
Crystallinity Assessment: The width of the diffraction peaks provides information about the degree of crystallinity and the size of the crystallites.
Studies on related metal complexes with N-donor ligands have demonstrated the power of X-ray diffraction in elucidating their intricate solid-state structures. jocpr.com
| Parameter | Description | Information Gained |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Basic crystal symmetry. |
| Space Group | The set of symmetry operations for the crystal. | Detailed packing symmetry. |
| a, b, c (Å) | The lengths of the unit cell axes. | Dimensions of the repeating unit. |
| α, β, γ (°) | The angles between the unit cell axes. | Shape of the repeating unit. |
| Z | The number of molecules per unit cell. | Packing density. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Ligand Binding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in the molecular structure, such as those occurring upon ligand binding to a metal.
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands are expected for its various functional groups:
N-H Stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH2 group is expected around 1600 cm⁻¹.
C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of FTIR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa. Raman is particularly useful for studying symmetric vibrations and bonds involving non-polar groups.
Upon coordination of this compound to a metal ion, shifts in the vibrational frequencies of the ligand are expected. For instance, the pyridine ring breathing modes and the N-H bending vibrations are often sensitive to coordination, and the magnitude of the shift can provide information about the strength of the metal-ligand bond. Detailed vibrational analyses, often supported by computational methods like Density Functional Theory (DFT), have been performed on similar N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine structures, providing a strong basis for interpreting the spectra. nih.govresearchgate.net
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 | Weak |
| N-H Symmetric Stretch | ~3350 | Weak |
| Aromatic C-H Stretch | ~3050-3100 | Strong |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| N-H Bend (Scissoring) | ~1590-1650 | Medium |
| Pyridine Ring Stretches | ~1400-1610 | Strong |
| C-H Bends | ~1350-1470 | Medium |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Transitions
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. For this compound, the pyridine ring is the primary chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to:
π → π* Transitions: These are typically strong absorptions occurring at shorter wavelengths (e.g., below 280 nm) and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π* Transitions: These are generally weaker absorptions at longer wavelengths and involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are sometimes obscured by the more intense π → π* bands.
The solvent can influence the position of these absorption maxima (a phenomenon known as solvatochromism). Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption bands. New bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, may also appear, typically in the visible region, and are characteristic of the resulting metal complex. mdpi.com
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including pyridine derivatives, can exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular environment and can be significantly altered upon binding to a metal ion. This property can be exploited for sensing applications. For instance, some pyridine-containing metal complexes exhibit fluorescence, with the emission wavelength and intensity being dependent on the specific metal and ligand structure. researchgate.net
| Transition Type | Expected λmax (nm) | Characteristics |
| π → π | ~200-270 | High intensity (large molar absorptivity, ε) |
| n → π | ~270-300 | Low intensity (small ε), sensitive to solvent polarity |
| Charge Transfer (in complexes) | > 300 | Intensity and position depend on metal and ligand |
Future Perspectives and Emerging Research Directions
Development of Novel Ligand Architectures Based on 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine
The inherent coordination capabilities of the pyridine (B92270) nitrogen and the primary amine group in this compound make it an excellent starting point for the design of novel ligands. Future research is anticipated to focus on modifying this core structure to create sophisticated multidentate and multifunctional ligands with tailored properties for catalysis, materials science, and analytical chemistry.
One promising direction involves the elaboration of the ethylamine (B1201723) moiety to introduce additional donor groups, thereby increasing the denticity of the ligand. For instance, reactions at the primary amine could yield Schiff bases, amides, or larger chelating structures incorporating phosphine, carboxylate, or other heteroatomic functionalities. These modifications would allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for optimizing catalytic activity and selectivity.
Another area of exploration is the functionalization of the pyridine ring. The methyl groups at the 3 and 5 positions, while providing steric bulk, could be further modified to introduce responsive or functional moieties. For example, the incorporation of photo- or redox-active groups could lead to the development of "smart" ligands that can be switched between different states, altering the properties of the corresponding metal complexes in a controlled manner.
The following table outlines potential novel ligand architectures derived from this compound and their prospective applications.
| Ligand Class | Structural Modification | Potential Applications |
| Schiff Base Ligands | Condensation of the amine with aldehydes or ketones | Catalysis, sensing, and imaging |
| N,N,O-Tridentate Ligands | Acylation of the amine with carboxylic acid derivatives | Coordination polymers, magnetic materials |
| Pincer Ligands | Introduction of donor arms on the pyridine ring | Homogeneous catalysis, activation of small molecules |
| Macrocyclic Ligands | Cyclization with bifunctional linkers | Ion recognition, supramolecular chemistry |
Integration into Bio-Inspired and Biomimetic Systems (excluding clinical data)
The structural motifs present in this compound are reminiscent of those found in biological systems, such as the side chains of certain amino acids and cofactors. This similarity provides a foundation for its integration into bio-inspired and biomimetic systems. Research in this area is expected to focus on creating synthetic mimics of metalloenzymes and other biological macromolecules.
By coordinating with transition metals, ligands derived from this compound can form complexes that replicate the active sites of enzymes. For example, the development of synthetic models for oxygen-carrying proteins or enzymes involved in redox catalysis could provide valuable insights into their mechanisms of action. These biomimetic complexes could also serve as robust and efficient catalysts for a range of chemical transformations under mild conditions.
Furthermore, the incorporation of this scaffold into larger supramolecular assemblies could lead to the creation of artificial receptors and sensors. The pyridine and amine groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, which are essential for molecular recognition. The design of synthetic systems capable of selectively binding to specific substrates has significant implications for areas such as chemical sensing and separations.
Sustainable Chemistry and Circular Economy Contributions
In the context of sustainable chemistry, this compound and its derivatives are poised to make significant contributions. The development of catalysts based on this ligand scaffold that can promote chemical reactions with high efficiency and selectivity under environmentally benign conditions is a key research goal. This includes the use of earth-abundant metals and the ability to perform catalysis in green solvents like water or supercritical fluids.
Moreover, the principles of a circular economy could be advanced through the design of recyclable catalysts and materials incorporating this compound. For instance, immobilizing metal complexes of these ligands onto solid supports could facilitate their separation from reaction mixtures and allow for their reuse, thereby minimizing waste.
Another potential contribution lies in the development of new materials from renewable feedstocks. If synthetic routes to this compound can be developed from biomass-derived starting materials, it would further enhance its green credentials. The resulting polymers or coordination materials could be designed for biodegradability or chemical recyclability, contributing to a more sustainable materials life cycle.
Advanced Computational Design and Machine Learning for New Discoveries
The future of chemical research is increasingly intertwined with computational tools, and the exploration of this compound is no exception. Advanced computational design and machine learning are set to accelerate the discovery of new derivatives and applications for this compound.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of metal complexes derived from this ligand. This allows for a rational, in silico design of catalysts with desired properties, reducing the need for extensive experimental screening. For instance, the catalytic activity of a series of potential complexes can be computationally evaluated to identify the most promising candidates for synthesis and testing.
Machine learning algorithms can be trained on existing experimental data to develop predictive models for the properties and reactivity of new, unsynthesized derivatives of this compound. This data-driven approach can uncover non-obvious structure-property relationships and guide the design of novel molecules with optimized performance for specific applications.
The table below summarizes the potential impact of computational methods on the research of this compound.
| Computational Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity of metal complexes | Rational design of catalysts and materials |
| Molecular Dynamics (MD) | Simulation of ligand-receptor interactions and material properties | Understanding of binding mechanisms and material behavior |
| Machine Learning (ML) | Predictive modeling of structure-property relationships | Accelerated discovery of new functional molecules |
| Virtual Screening | Identification of promising derivatives from large chemical libraries | Efficient exploration of chemical space |
Interdisciplinary Research with Nanoscience and Engineering
The intersection of chemistry with nanoscience and engineering offers exciting opportunities for the application of this compound. The functionalization of nanomaterials with this compound or its derivatives can impart new properties and functionalities.
For example, attaching these ligands to the surface of nanoparticles can be used to create well-defined, catalytically active sites on a nanoscale support. This can lead to the development of highly active and stable heterogeneous catalysts. Furthermore, the coordination of these ligands to quantum dots or other luminescent nanomaterials could be used to modulate their optical properties, with potential applications in sensing and imaging.
In the realm of materials engineering, the incorporation of metal complexes of this compound into polymer matrices or metal-organic frameworks (MOFs) could lead to the development of advanced materials with tailored mechanical, electronic, or adsorptive properties. For instance, such materials could find use in gas storage and separation, or as components in electronic devices. The versatility of this chemical scaffold ensures its continued relevance in pushing the boundaries of interdisciplinary research.
Q & A
Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?
- Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. For poorly diffracting crystals, synchrotron radiation improves resolution. Twinning or disorder in the pyridinyl-methyl groups requires iterative refinement (SHELXD) and Hirshfeld surface analysis to validate packing interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
